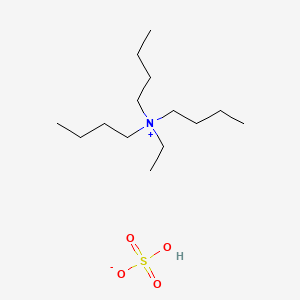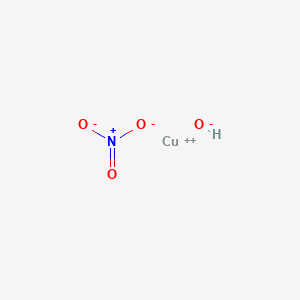
N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Reagents: Methylthiol and a suitable base (e.g., NaH or KOH).
- Reaction: Thiolation reaction to introduce the methylthio group.
Industrial Production Methods
Industrial production of N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the N,N-diethyl and methylthio groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
-
Step 1: Formation of the Benzodiazepine Core
- Starting materials: ortho-phenylenediamine and a suitable aldehyde.
- Reaction: Cyclization reaction in the presence of an acid catalyst to form the benzodiazepine core.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzodiazepine core can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Nitro or halogenated benzodiazepine derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine is unique due to the presence of the methylthio group, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural difference can influence its binding affinity and selectivity for various molecular targets, potentially leading to unique therapeutic effects.
Propriétés
| 77615-74-8 | |
Formule moléculaire |
C20H23N3S |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N,N-diethyl-2-methylsulfanyl-1-phenyl-1,5-benzodiazepin-4-amine |
InChI |
InChI=1S/C20H23N3S/c1-4-22(5-2)19-15-20(24-3)23(16-11-7-6-8-12-16)18-14-10-9-13-17(18)21-19/h6-15H,4-5H2,1-3H3 |
Clé InChI |
BKYBINYSIWWYGU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC2=CC=CC=C2N(C(=C1)SC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






